molecular formula C20H17ClN2O3S B2672227 4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE CAS No. 1358794-53-2

4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2672227
CAS No.: 1358794-53-2
M. Wt: 400.88
InChI Key: OQLPSCLMQAUUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic quinoline derivative characterized by a sulfonyl group at position 4, a chlorine substituent at position 6, and a pyrrolidine carbonyl moiety at position 2. The quinoline core is a privileged scaffold in medicinal chemistry, known for its role in antimalarial, anticancer, and kinase-inhibiting agents . The 6-chloro substitution is common in bioactive quinolines, often contributing to enhanced potency and metabolic stability .

Properties

IUPAC Name

[4-(benzenesulfonyl)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c21-14-8-9-18-16(12-14)19(27(25,26)15-6-2-1-3-7-15)17(13-22-18)20(24)23-10-4-5-11-23/h1-3,6-9,12-13H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLPSCLMQAUUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be performed using reagents like phosphorus pentachloride or thionyl chloride.

    Attachment of the Benzenesulfonyl Group: This step involves sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Incorporation of the Pyrrolidine-1-Carbonyl Group: This can be achieved through acylation reactions using pyrrolidine-1-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the quinoline core can intercalate with DNA or interact with proteins. The pyrrolidine-1-carbonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(benzenesulfonyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline can be compared to other quinoline derivatives with analogous substitutions. Key comparisons include:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (if reported) Notable Properties/Activities
Target Compound C₂₀H₁₇ClN₂O₃S 400.88 (calc.) 4-Benzenesulfonyl, 6-Cl, 3-Pyrrolidine Not reported Hypothesized kinase inhibition
3-(Benzenesulfonyl)-6-Cl-4-(4-(2-FPh)piperazinyl)quinoline C₂₅H₂₁ClFN₃O₂S 481.98 4-(2-Fluorophenylpiperazinyl) Not reported Screening hit for receptor binding
6-Cl-3-(4-MeO-Benzenesulfonyl)-4-(2-Me-piperidinyl)quinoline C₂₂H₂₃ClN₂O₃S 430.95 4-Methoxybenzenesulfonyl, 2-Me-piperidine Not reported Improved solubility vs. arylpiperazines
(E)-3-(6-Br-quinolin-4-yl)-N-(2-morpholinoethyl)acrylamide C₁₉H₂₂BrN₃O₂ 428.30 6-Bromo, morpholinoethyl acrylamide 53–88% Anticancer activity (in vitro)
4-(Adamantan-1-yl)-2-(4-FPh)quinoline C₂₅H₂₃FN₂ 382.47 4-Adamantyl, 2-(4-fluorophenyl) ~80% Antituberculosis activity (IC₅₀ < 1 µM)

Key Findings from Comparative Analysis

Sulfonyl Group Variations: The benzenesulfonyl group in the target compound is structurally analogous to the 4-methoxybenzenesulfonyl group in C769-0894 . The methoxy substitution in the latter may enhance solubility but reduce electrophilicity compared to the unsubstituted benzenesulfonyl group.

Amine/Carbonyl Modifications: The pyrrolidine carbonyl in the target compound contrasts with morpholinoethyl (in 6n ) or piperidinyl groups (in C769-0894 ). Pyrrolidine’s smaller ring size may reduce steric hindrance, favoring interactions with compact binding pockets.

Chlorine vs.

Biological Activity Trends: Adamantyl-substituted quinolines (e.g., ) show potent antituberculosis activity, suggesting that bulky lipophilic groups enhance efficacy against mycobacterial targets. In contrast, sulfonyl-containing derivatives may prioritize kinase or protease inhibition .

Synthetic Accessibility: Yields for acrylamide-linked quinolines (e.g., 53–88% in ) highlight efficient coupling strategies, whereas sulfonylation reactions (as in the target compound) may require optimized conditions to avoid byproducts.

Biological Activity

The compound 4-(benzenesulfonyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline , with the CAS number 1853338-73-4, is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClN3O2SC_{16}H_{12}ClN_{3}O_{2}S, with a molecular weight of 345.8 g/mol . The structural characteristics of this compound are pivotal in determining its biological activity, particularly its ability to interact with biological targets such as enzymes and DNA.

Anticancer Activity

Research indicates that quinoline derivatives, including the target compound, exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer activity as it can lead to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : These compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication. Inhibition of this enzyme can result in increased DNA damage in cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have demonstrated that quinoline derivatives can inhibit the growth of various bacterial strains, potentially through mechanisms similar to those observed in anticancer activity, such as interference with nucleic acid synthesis .

Case Studies

  • Anticancer Efficacy : A study tested various quinoline derivatives against multiple cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The specific activity of this compound was comparable to established chemotherapeutics .
  • Antimicrobial Screening : In vitro tests against Mycobacterium tuberculosis showed that quinoline derivatives could outperform traditional antibiotics like isoniazid and pyrazinamide. The target compound's structure suggests it may possess similar or enhanced activity due to its unique functional groups .

Table 1: Biological Activity of Quinoline Derivatives

Compound NameActivity TypeIC50 (µM)Target Organism/Cell Line
Compound AAnticancer2.5MCF-7 Breast Cancer
Compound BAntimicrobial1.0M. tuberculosis
This compoundAnticancer & AntimicrobialTBDVarious Cancer Cell Lines & Bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.